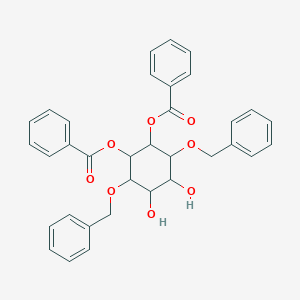

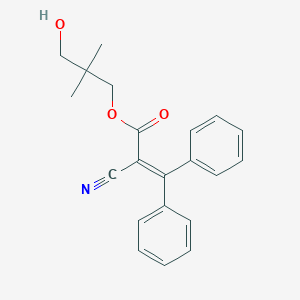

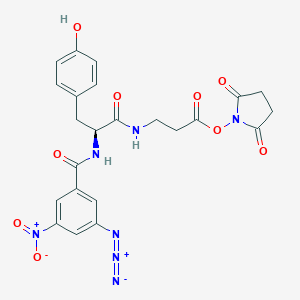

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate (BBDC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBDC is a cyclic ester that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Wirkmechanismus

The mechanism of action of 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has been shown to bind to specific receptors in cells, such as the estrogen receptor.

Biochemical and Physiological Effects

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has been shown to have various biochemical and physiological effects, depending on the specific application. In drug discovery, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has been shown to have potential anticholinesterase and antityrosinase activities, which could be useful for the treatment of Alzheimer's disease and skin disorders, respectively. In materials science, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has been shown to improve the mechanical and thermal properties of polymeric materials, making them suitable for various applications, such as coatings, adhesives, and composites. In polymer chemistry, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has been shown to be a versatile monomer that can be used to synthesize polymers with unique properties, such as biodegradability and biocompatibility.

Vorteile Und Einschränkungen Für Laborexperimente

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in various fields of scientific research. Another advantage is its potential for the synthesis of novel compounds with potential pharmaceutical properties. However, one limitation is the complexity of its synthesis method, which requires expertise in organic chemistry and specialized equipment. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on cells and organisms.

Zukünftige Richtungen

There are several future directions for the research on 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate. One direction is the synthesis of novel compounds based on 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate for potential pharmaceutical applications. Another direction is the development of polymeric materials with improved properties using 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate as a crosslinking agent. Additionally, the investigation of 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate's mechanism of action and its effects on cells and organisms could provide valuable insights into its potential applications in various fields of scientific research.

Synthesemethoden

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate is synthesized through a specific method that involves the reaction of cyclohexane-1,2-diol with benzyl chloroformate in the presence of a catalyst. The reaction produces 3,6-bis(benzyloxy)-4,5-dihydroxycyclohex-2-ene-1-one, which is then converted to 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate through a benzoic acid-catalyzed esterification reaction. The synthesis of 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate has potential applications in various fields of scientific research, including drug discovery, materials science, and polymer chemistry. In drug discovery, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate can be used as a building block for the synthesis of novel compounds with potential pharmaceutical properties. In materials science, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate can be used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical and thermal properties. In polymer chemistry, 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate can be used as a monomer for the synthesis of polymers with unique properties.

Eigenschaften

IUPAC Name |

[2-benzoyloxy-4,5-dihydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWIXPUROXKMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646125 |

Source

|

| Record name | 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |

CAS RN |

127401-30-3 |

Source

|

| Record name | 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

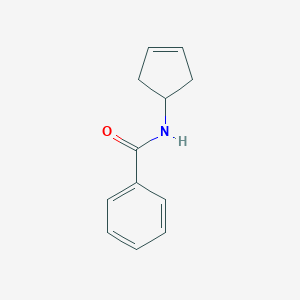

![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)

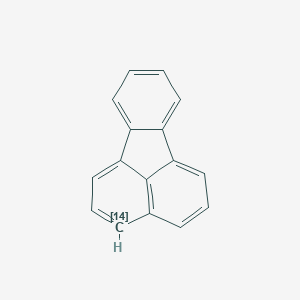

![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)